molecular formula C14H8N2O4 B1428951 4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid CAS No. 1410664-43-5

4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid

Cat. No.: B1428951
CAS No.: 1410664-43-5
M. Wt: 268.22 g/mol
InChI Key: BXWMCQDVNJDZMW-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-12-10-5-6-15-7-11(10)13(18)16(12)9-3-1-8(2-4-9)14(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWMCQDVNJDZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H10N2O4C_{11}H_{10}N_2O_4 and is characterized by a pyrrolopyridine core structure. Its structural features contribute to its biological activity, particularly in the modulation of apoptotic pathways.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of apoptosis . Specifically, it has been shown to inhibit caspase-3, a crucial cysteine protease involved in the apoptotic process. This inhibition is significant for various therapeutic applications, including:

  • Neuroprotective Effects : The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death associated with these conditions .
  • Cardiovascular Protection : Its ability to suppress apoptosis may also extend to protecting cardiac cells during ischemic events such as myocardial infarction .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antitumor Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antitumor properties. The ability to inhibit apoptosis in cancer cells can lead to reduced tumor growth and increased survival rates in preclinical models.

Antimicrobial Properties

Some studies suggest that compounds related to this compound display antimicrobial activity against various pathogens, including resistant strains of bacteria. This opens avenues for developing new antibacterial agents .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of caspase-3 activity in neuronal cell cultures treated with the compound, suggesting protective effects against neurodegeneration .
Study 2Reported antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating potent activity comparable to established antibiotics .
Study 3Highlighted the compound's potential in reducing myocardial infarction size in animal models by preventing cardiomyocyte apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.